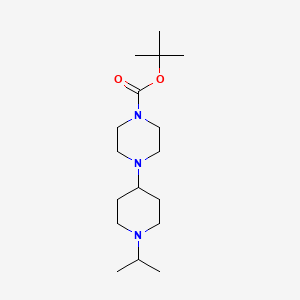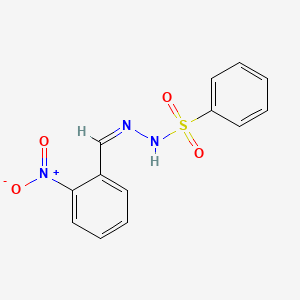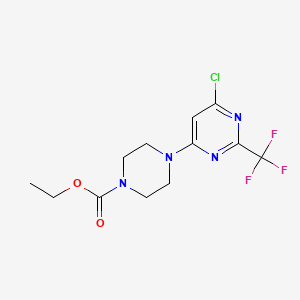![molecular formula C20H24N2S2 B11831119 Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methylsulfanyl-5,6-) is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms in their ring structure. The unique arrangement of these atoms imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Another approach involves the nucleophilic substitution of halogen in 6-chloropyrimidines . Additionally, the Grignard reaction using 6-halouracil with S-phenyl benzenesulfonothiolate can be employed .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(3-methylsulfanyl-5,6-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-methylsulfanyl-5,6-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-methylsulfanyl-5,6-) involves its interaction with specific molecular targets in biological systems. The sulfur and nitrogen atoms in the compound’s ring structure allow it to form stable complexes with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Oxazole: Another five-membered ring compound with oxygen and nitrogen atoms.
Uracil Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
1-Methyl-4-(3-methylsulfanyl-5,6-) is unique due to its specific arrangement of methylsulfanyl and methyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C20H24N2S2 |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
1-methyl-4-(5-methylsulfanyl-2λ4-thiatricyclo[9.4.0.03,8]pentadeca-1,3(8),4,6,9,11,13-heptaen-2-yl)piperazine |
InChI |
InChI=1S/C20H24N2S2/c1-21-11-13-22(14-12-21)24-19-6-4-3-5-16(19)7-8-17-9-10-18(23-2)15-20(17)24/h3-5,7-10,15H,6,11-14H2,1-2H3 |
Clave InChI |
RQZGDARRWWXIHG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)S2=C3CC=CC=C3C=CC4=C2C=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)



![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)



